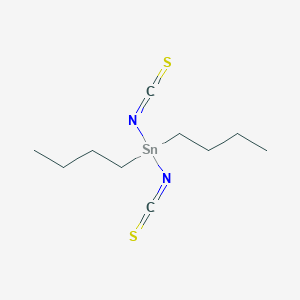
Ferruol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferruol A is a natural product that has been found to possess a range of biological activities. It is a member of the ferruginol family of diterpenoids and is extracted from the bark of the tree species, Abies holophylla. Ferruol A has been studied extensively for its potential use in scientific research applications due to its unique chemical properties and biological effects.
Mechanism Of Action
The mechanism of action of ferruol A is not fully understood. However, it has been suggested that its biological effects are due to its ability to modulate various signaling pathways in cells. For example, ferruol A has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical And Physiological Effects
Ferruol A has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, ferruol A has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One advantage of using ferruol A in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one limitation is the difficulty in obtaining sufficient quantities of the compound for use in experiments.
Future Directions
There are several potential future directions for research on ferruol A. One area of interest is the development of new drugs based on the compound's structure and biological effects. Additionally, further research is needed to fully understand the mechanism of action of ferruol A and its potential use in the treatment of various diseases. Finally, studies on the pharmacokinetics and toxicity of ferruol A are needed to determine its safety and efficacy as a potential therapeutic agent.
In conclusion, ferruol A is a promising natural product with a range of biological activities that make it a useful tool for scientific research. Its unique chemical structure and biological effects make it a potential candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
Ferruol A is a complex molecule that is difficult to synthesize in the laboratory. The most common method of obtaining ferruol A is through extraction from the bark of Abies holophylla trees. This process involves the use of organic solvents to extract the compound from the plant material.
Scientific Research Applications
Ferruol A has been found to exhibit a range of biological activities that make it a promising candidate for use in scientific research. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. Additionally, ferruol A has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
16117-33-2 |
|---|---|
Product Name |
Ferruol A |
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C23H30O5/c1-7-13(5)16-11-17(24)28-23-18(16)21(26)15(10-9-12(3)4)22(27)19(23)20(25)14(6)8-2/h9,11,13-14,26-27H,7-8,10H2,1-6H3 |
InChI Key |
YYAFOTWMPGOEDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Canonical SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



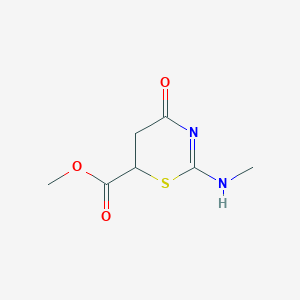


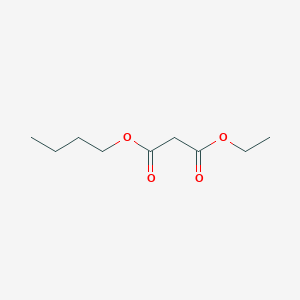

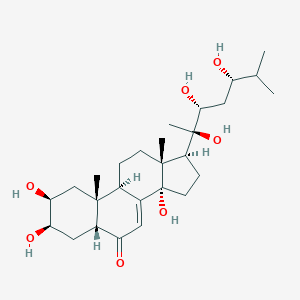

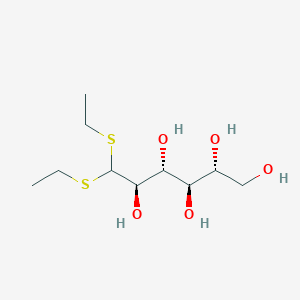

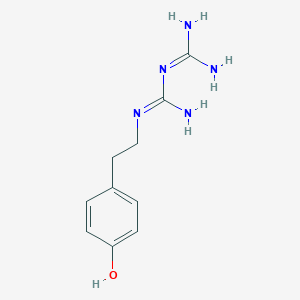

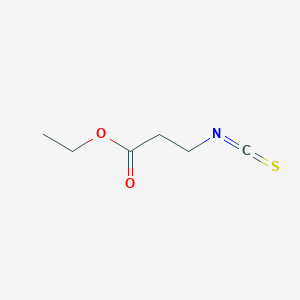
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
